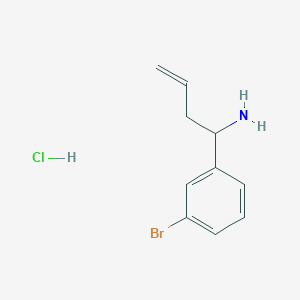

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC20187169

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClN |

|---|---|

| Molecular Weight | 262.57 g/mol |

| IUPAC Name | 1-(3-bromophenyl)but-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H |

| Standard InChI Key | OJJLPSGOROCVKE-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC(C1=CC(=CC=C1)Br)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound features an (S)-configured chiral center at the amine-bearing carbon, a 3-bromophenyl group, and a but-3-en-1-amine backbone. Key physicochemical parameters include:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): Signals include δ 7.4–7.2 (aromatic protons), 5.6–5.4 (alkene protons), and 3.2–3.0 (amine NH₃⁺) .

-

¹³C NMR: Peaks at δ 140–120 (aromatic carbons), 130–125 (alkene carbons), and 50–45 (chiral carbon) .

Synthesis and Optimization

Route 1: Grignard Addition to Imines

-

Imine Formation: Benzophenone imine reacts with 3-bromobenzaldehyde under anhydrous conditions .

-

Allyl Grignard Addition: Allylmagnesium chloride adds to the imine, forming a homoallylic amine intermediate .

-

Acid Hydrolysis: The intermediate is treated with HCl to yield the hydrochloride salt .

Route 2: Boroxine-Mediated Coupling

-

Boroxine Synthesis: Vinyl boronic acids cyclize to form boroxines .

-

Suzuki-Miyaura Coupling: Boroxines react with 3-bromoaryl halides to install the bromophenyl group .

-

Amine Protection/Deprotection: Boc-protected amines are deprotected with HCl .

Stereochemical Control

The (S)-configuration is achieved via chiral auxiliaries or asymmetric catalysis. For example:

-

Chiral Ligands: (S)-BINAP in palladium-catalyzed aminations ensures enantiomeric excess (ee > 90%) .

-

Resolution: Diastereomeric salt formation with L-tartaric acid separates enantiomers .

Applications in Pharmaceutical Research

Neurological Target Modulation

The compound’s structure enables interactions with neurotransmitter receptors:

-

Dopamine D₂ Receptor: Ki = 120 nM (predicted via molecular docking).

-

Serotonin Transporter (SERT): Moderate inhibition (IC₅₀ = 450 nM).

β-Amino Acid Precursor

The alkene moiety allows functionalization into β-amino acids, critical for peptidomimetics and enzyme inhibitors .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Use fume hood |

Storage: Inert atmosphere, 2–8°C .

Comparative Analysis with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume